2-Bromo-3-chloro-5-methylaniline 2-Bromo-3-chloro-5-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20318994
InChI: InChI=1S/C7H7BrClN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3
SMILES:
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol

2-Bromo-3-chloro-5-methylaniline

CAS No.:

Cat. No.: VC20318994

Molecular Formula: C7H7BrClN

Molecular Weight: 220.49 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-chloro-5-methylaniline -

Specification

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
IUPAC Name 2-bromo-3-chloro-5-methylaniline
Standard InChI InChI=1S/C7H7BrClN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3
Standard InChI Key XPBISUFUGLZDQA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Cl)Br)N

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Geometry

The systematic IUPAC name for this compound is 2-bromo-3-chloro-5-methylaniline, reflecting the substituents' positions on the benzene ring. The amino group (-NH₂) at position 1 anchors the numbering, with bromine (Br) at position 2, chlorine (Cl) at position 3, and a methyl group (-CH₃) at position 5. The molecular geometry is planar, with bond angles approximating 120° due to sp² hybridization. Halogen substituents introduce steric hindrance and electronic effects, influencing reactivity.

PropertyValue
Molecular FormulaC₇H₇BrClN
Molecular Weight236.50 g/mol
Density (predicted)1.65–1.75 g/cm³
Boiling Point290–310 °C (estimated)
Log P (octanol/water)2.8–3.2

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, δ ppm): Aromatic protons appear as a doublet at δ 7.25–7.35 (H-4), a singlet at δ 7.05–7.15 (H-6), and a broad singlet for NH₂ at δ 4.2–4.5. The methyl group resonates as a singlet at δ 2.3–2.4.

    • ¹³C NMR: Signals at δ 145.2 (C-1, NH₂), 132.5 (C-2, Br), 130.8 (C-3, Cl), 128.4 (C-4), 125.9 (C-5, CH₃), and 122.1 (C-6).

  • Infrared (IR) Spectroscopy: N-H stretching at 3350–3450 cm⁻¹, C-Br at 550–650 cm⁻¹, and C-Cl at 700–750 cm⁻¹.

Synthetic Methodologies

Direct Halogenation Strategies

The synthesis typically begins with 5-methylaniline as the precursor. Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN) at 0–5°C, yielding 2-bromo-5-methylaniline. Subsequent chlorination at position 3 employs sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a Lewis catalyst. Regioselectivity is controlled by the directing effects of the amino and methyl groups:

  • Bromination: The amino group directs electrophilic substitution to the para position (C-4), but steric hindrance from the methyl group at C-5 favors ortho substitution (C-2).

  • Chlorination: After bromination, the electron-donating NH₂ group deactivates the ring, directing Cl to the meta position relative to Br (C-3).

Optimization Challenges: Competing dihalogenation is mitigated by stoichiometric control (1:1 molar ratio of halogenating agent) and low-temperature conditions (−10°C).

Alternative Routes via Diazotization

In a modified approach, 3-chloro-5-methylaniline undergoes diazotization with NaNO₂/HCl, followed by Sandmeyer reaction using CuBr to introduce bromine at position 2. This method achieves higher purity (>95% by HPLC) but requires careful pH control to avoid diazonium salt decomposition.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Log P: Experimental values range from 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal and Oxidative Stability

The compound decomposes above 200°C, releasing HBr and HCl gases. Storage under inert atmosphere (N₂/Ar) at 4°C is recommended to prevent oxidative degradation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in toluene/water. For example:

2-Bromo-3-chloro-5-methylaniline+Ar-B(OH)2Pd(0)Biaryl derivative+HBr\text{2-Bromo-3-chloro-5-methylaniline} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Biaryl derivative} + \text{HBr}

Yields exceed 80% under optimized conditions.

Heterocyclic Synthesis

Reaction with thiourea in ethanol under reflux produces 2-aminobenzothiazoles, which exhibit antimicrobial activity. The chlorine atom participates in nucleophilic aromatic substitution with thiols or amines, enabling access to fused-ring systems (e.g., thienopyridines).

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